
4-(2,4-ジクロロフェニル)ピリミジン-2-チオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichlorophenyl)pyrimidine-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and is characterized by the presence of a thiol group and two chlorophenyl substituents.
科学的研究の応用
4-(2,4-Dichlorophenyl)pyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
準備方法
The synthesis of 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol can be achieved through various methods. One efficient method involves a one-pot, three-component reaction strategy. This method includes the condensation of 2,4-dichlorobenzaldehyde, thiourea, and ethyl acetoacetate. The reaction conditions typically involve heating the mixture under reflux in a suitable solvent, such as ethanol, for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
4-(2,4-Dichlorophenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
作用機序
The mechanism of action of 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. For example, it may inhibit the activity of tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa B (NF-κB), which are key mediators of inflammation . Additionally, the compound’s thiol group can interact with reactive oxygen species (ROS), thereby exerting antioxidant effects .
類似化合物との比較
4-(2,4-Dichlorophenyl)pyrimidine-2-thiol can be compared with other similar compounds, such as:
4-(2,4-Dichlorophenyl)pyrimidine-2(1H)-thione: This compound has a similar structure but differs in the oxidation state of the sulfur atom.
2-Thio-containing pyrimidines: These compounds share the thiol group at the 2-position of the pyrimidine ring and exhibit similar biological activities.
N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas: These derivatives also exhibit anti-inflammatory properties and are structurally related to 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol.
The uniqueness of 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol lies in its specific substitution pattern and the presence of both chlorophenyl and thiol groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
6-(2,4-dichlorophenyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2S/c11-6-1-2-7(8(12)5-6)9-3-4-13-10(15)14-9/h1-5H,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOFNKASZYQNQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NC(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2367651.png)

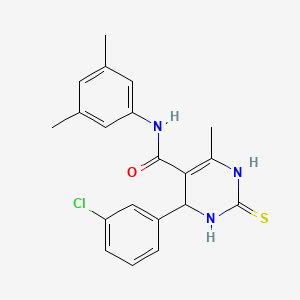
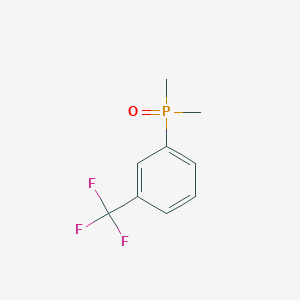
![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2367660.png)
![N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide](/img/structure/B2367661.png)
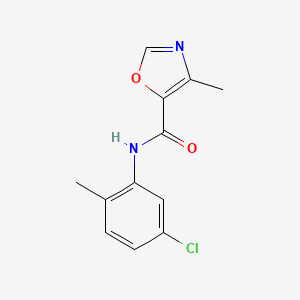
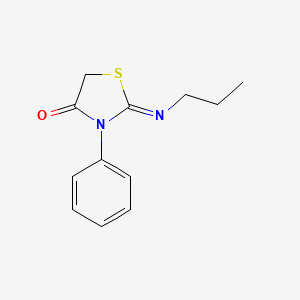
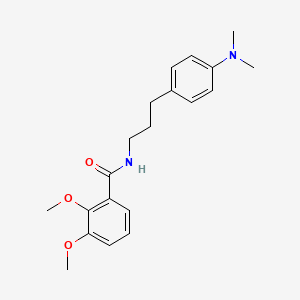
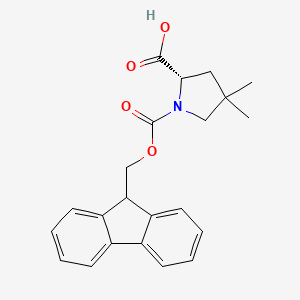

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2367668.png)

![6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2367672.png)
